molecular formula C24H25N3O3 B2991810 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one CAS No. 896838-55-4

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B2991810
CAS No.: 896838-55-4
M. Wt: 403.482
InChI Key: UASXPDPJFZVXLJ-XKZIYDEJSA-N
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Description

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-26-9-11-27(12-10-26)15-19-21(28)8-7-18-23(29)22(30-24(18)19)13-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25,28H,2,9-12,15H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASXPDPJFZVXLJ-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anticancer and neuropharmacological effects. The structure of this compound suggests multiple avenues for interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}, and its structure features a benzofuran core, an indole moiety, and a piperazine substituent. This unique arrangement may enhance its lipophilicity and receptor binding affinity, which are critical factors in determining its biological activity.

Property Value
Molecular FormulaC22H26N2O3
Molecular Weight362.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with specific receptors in the central nervous system or tumor cells. The piperazine group is known to engage with neurotransmitter systems, while the indole structure may modulate various enzymatic pathways related to cancer progression and neurodegenerative diseases.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It may inhibit specific kinases or phosphatases involved in cancer cell proliferation or inflammation.
  • Antioxidant Activity : The hydroxyl group can participate in redox reactions, potentially reducing oxidative stress in cells.

Biological Activity

Research into the biological activity of benzofuran derivatives indicates a range of pharmacological effects, including:

Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest. For instance, preliminary findings indicate that the compound may exhibit cytotoxicity against various cancer cell lines.

Neuropharmacological Effects : Due to its potential interaction with neurotransmitter systems, the compound could have implications for treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related benzofuran compounds. For example:

  • Cytotoxicity Assays : In vitro studies have shown that benzofuran derivatives can significantly reduce cell viability in human cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting the potential neuroprotective properties of compounds like this compound.

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